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Compound of Interest

Compound Name: Bromocyclopentane-d9

Cat. No.: B049281

An in-depth exploration of the chemical identifiers, properties, and applications of
Bromocyclopentane-d9, tailored for researchers, scientists, and professionals in drug
development.

This technical guide provides a thorough overview of Bromocyclopentane-d9 (Cyclopentyl-d9
bromide), a deuterated analog of bromocyclopentane. Its unique isotopic composition makes it
an invaluable tool in a variety of scientific disciplines, particularly in mechanistic studies of
chemical reactions and the synthesis of isotopically labeled compounds for drug development
and metabolic research.

Core Chemical Identifiers and Properties

Bromocyclopentane-d9 is distinguished by the replacement of all nine hydrogen atoms with
deuterium. This isotopic substitution, while minimally affecting its chemical reactivity in many
aspects, introduces a significant mass change that is fundamental to its applications.[1]

Table 1: Chemical Identifiers for Bromocyclopentane-d9
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Identifier Value

CAS Number 35468-44-1[2][3][41[5][6][71[8]

Molecular Formula CsDoBr[2][3][4]

Molecular Weight 158.08 g/mol [2][3][4][5][71[9][10]

InChl Key BRTFVKHPEHKBQF-UHUJFCCWSA-N[2][11]

Cyclopentyl bromide-d9, Cyclopentyl-d9
Synonyms bromide, 1-Bromo-1,2,2,3,3,4,4,5,5-

nonadeuteriocyclopentane[4][6][9]

Table 2: Physicochemical Properties of Bromocyclopentane-d9

Property Value

Appearance Clear, colorless oil[6][9]

Boiling Point 137-139 °C (lit.)[9][10][11]

Density 1.473 g/mL at 25 °C (lit.)[9][10][11]
Refractive Index (n20/D) 1.4881 (lit.)[9][10][11]

Flash Point 95 °F (35 °C)[9]

Isotopic Purity >98 atom % DI[5][11]

Store in a dry, dark, and well-ventilated place[8];
Storage Recommended storage at 2-8°C in a

refrigerator[6].

Key Applications in Research and Development

The primary utility of Bromocyclopentane-d9 stems from the kinetic isotope effect (KIE),
where the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond.
[2] This difference in bond strength can alter the rate of reactions involving the cleavage of this
bond, providing deep insights into reaction mechanisms.
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Mechanistic Elucidation of Nucleophilic Substitution
Reactions

Bromocyclopentane-d9 is an excellent substrate for investigating the mechanisms of
nucleophilic substitution (Sn1 and Sn2) and elimination reactions.[2] By comparing the reaction
rates of Bromocyclopentane-d9 and its non-deuterated counterpart, researchers can
determine the extent to which C-H(D) bond breaking is involved in the rate-determining step.

A significant secondary kinetic isotope effect can help distinguish between Sn1 and Sn2
pathways.[2] In an Sn2 reaction, the nucleophile attacks the carbon center at the same time as
the leaving group departs, leading to an inversion of stereochemistry. In contrast, an Snl
reaction involves the formation of a carbocation intermediate in the rate-determining step.

Experimental workflow for determining the kinetic isotope effect.

Synthesis of Deuterated Pharmaceutical Compounds

Bromocyclopentane-d9 serves as a crucial building block for introducing a deuterated
cyclopentyl group into more complex molecules, including active pharmaceutical ingredients
(APIs).[2] The synthesis of deuterated versions of drugs is a significant strategy in drug
development to alter metabolic pathways, potentially improving pharmacokinetic profiles and
reducing toxic byproducts. A notable example is its use as a starting material in the synthesis of
deuterated Glycopyrrolate Bromide.[2][10]

General workflow for synthesizing deuterated compounds.

Tracer in Metabolic Studies

In biological research, Bromocyclopentane-d9 can be used as a tracer to study the metabolic
fate of molecules containing a cyclopentane moiety.[2] The deuterium labeling allows for the
tracking of the compound and its metabolites within a biological system using techniques like
mass spectrometry. This is crucial for understanding drug metabolism and pharmacokinetics
(DMPK).

Experimental Protocols
Synthesis of Bromocyclopentane-d9
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A common method for the preparation of fully deuterated bromocyclopentane involves a

hydrogen-deuterium exchange reaction using a platinum catalyst.

Materials:

Bromocyclopentane (non-deuterated)
Deuterated bromoplatinic acid (catalyst)
Deuterium water (D20)

Deuterium gas (D2)

High-pressure reactor

Procedure:

A solution of deuterated bromoplatinic acid in deuterium water is prepared.
The catalyst solution and bromocyclopentane are added to a high-pressure reactor.
The reactor is sealed, and deuterium gas is introduced.

The mixture is heated and stirred to facilitate the hydrogen-deuterium exchange reaction.
The number of exchange cycles is critical for achieving high deuteration levels.[2]

After the reaction, the organic layer containing the deuterated product is separated.

The product is purified using techniques such as distillation to achieve high chemical purity.

[2]

Investigation of Kinetic Isotope Effect in a Nucleophilic
Substitution Reaction

Obijective: To determine the kinetic isotope effect for the reaction of Bromocyclopentane with a

nucleophile to distinguish between Sn1 and Sn2 mechanisms.

Materials:
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Bromocyclopentane
Bromocyclopentane-d9

Nucleophile (e.g., sodium iodide in acetone)
Appropriate solvent (e.g., acetone)

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR)
spectrometer

Procedure:

Two sets of reactions are prepared under identical conditions (concentration, temperature,
and solvent). One set contains Bromocyclopentane, and the other contains
Bromocyclopentane-d9.

The reactions are initiated simultaneously.
Aliquots are withdrawn from each reaction mixture at specific time intervals.
The reaction in the aliquots is quenched.

The concentration of the reactant (Bromocyclopentane or Bromocyclopentane-d9) or the
product is determined using GC-MS or NMR spectroscopy.

The rate constants for the reaction with the non-deuterated (kH) and deuterated (kD)
substrates are calculated from the concentration-time data.

The kinetic isotope effect is calculated as the ratio KIE = kH / kD.
Interpretation of Results:

e AKIE value close to 1 suggests that the C-H(D) bond is not significantly broken in the rate-
determining step, which is characteristic of an Sn1 reaction.

» A significant KIE value (typically > 1.15 for a secondary KIE) indicates that the C-H(D) bond
is involved in the transition state of the rate-determining step, which is more consistent with
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an Sn2 mechanism.

Conclusion

Bromocyclopentane-d9 is a versatile and powerful tool for researchers in organic chemistry
and drug development. Its well-characterized properties and the profound impact of isotopic
labeling on reaction kinetics provide a unique window into the intricate details of chemical
transformations and metabolic processes. The methodologies outlined in this guide offer a
framework for leveraging the unique characteristics of Bromocyclopentane-d9 to advance
scientific understanding and develop novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Bromocyclopentane-d9: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049281#cas-number-and-chemical-identifiers-for-
bromocyclopentane-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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